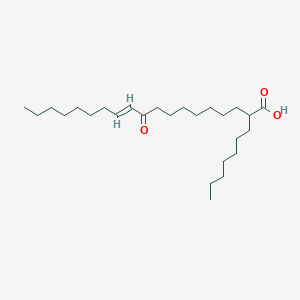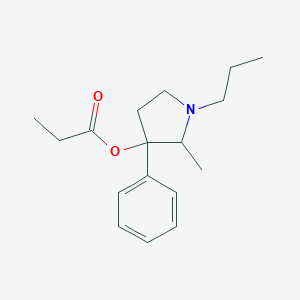
4-(n-Butoxymethyl)-2'-chlorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro-: is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced through an alkylation reaction. This involves the reaction of the biphenyl core with butyl bromide in the presence of a strong base, such as sodium hydride.
Chlorination: The final step involves the chlorination of the biphenyl derivative. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include nitrated, sulfonated, and halogenated derivatives, as well as various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the butoxymethyl and chloro groups enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Biphenyl, 4’-(methoxymethyl)-2-chloro-
- 1,1’-Biphenyl, 4’-(ethoxymethyl)-2-chloro-
- 1,1’-Biphenyl, 4’-(propoxymethyl)-2-chloro-
Uniqueness
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
109523-86-6 |
|---|---|
Molekularformel |
C17H19ClO |
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
1-(butoxymethyl)-4-(2-chlorophenyl)benzene |
InChI |
InChI=1S/C17H19ClO/c1-2-3-12-19-13-14-8-10-15(11-9-14)16-6-4-5-7-17(16)18/h4-11H,2-3,12-13H2,1H3 |
InChI-Schlüssel |
HJCNCEDCDBDWLK-UHFFFAOYSA-N |
SMILES |
CCCCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Kanonische SMILES |
CCCCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Key on ui other cas no. |
109523-86-6 |
Synonyme |
4'-(Butoxymethyl)-2-chloro-1,1'-biphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)


